Superior Onset of Antidepressant Action vs. Venlafaxine XR
Mirtazapine demonstrates a statistically significant faster onset of antidepressant action compared to venlafaxine extended-release (XR). In a double-blind, randomized trial, mirtazapine orally disintegrating tablets (ODT) were significantly superior on the primary efficacy parameter (average change in 17-item HAM-D score on days 5, 8, 11, and 15) [1].
| Evidence Dimension | Onset of antidepressant effect (average change in HAM-D-17 score on days 5, 8, 11, 15) |
|---|---|
| Target Compound Data | Significantly superior reduction (P = 0.008) |
| Comparator Or Baseline | Venlafaxine XR (target dose 225 mg/day) |
| Quantified Difference | P = 0.008; more patients achieved remission (HAM-D ≤7) by day 15 (P=0.016) [1] |
| Conditions | Randomized, double-blind, multicenter trial in outpatients with major depression (n=303); target doses mirtazapine ODT 45 mg/day, venlafaxine XR 225 mg/day [1] |
Why This Matters
This faster onset of action can lead to quicker symptom relief and potentially reduced hospitalization times, impacting both patient quality of life and healthcare resource utilization.
- [1] Benkert, O., et al. (2006). Mirtazapine orally disintegrating tablets versus venlafaxine extended release: a double-blind, randomized multicenter trial comparing the onset of antidepressant response in patients with major depressive disorder. *Journal of Clinical Psychopharmacology*, 26(1), 75-78. View Source
